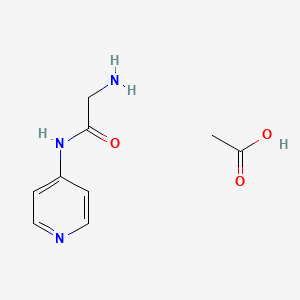
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is a chemical compound with the molecular formula C7H9N3O. It is also known as N-(4-Aminopyridin-2-yl)acetamide. This compound is of interest due to its unique structure, which includes both an acetamide and a pyridine ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate typically involves the reaction of 2-amino-4-pyridine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-4-pyridine+acetic anhydride→N-(4-Aminopyridin-2-yl)acetamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as recrystallization and chromatography are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Various nucleophiles like halides, amines, and alcohols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Acetamide, 2-amino-N-4-pyridinyl-, monoacetate involves its interaction with specific molecular targets. The compound can inhibit the action of certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the expression of the aliphatic amidase operon by interacting with regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-3-pyridinyl)-acetamide Hydrochloride
- N-(2-Aminoethyl)acetamide
- Phenoxy acetamide derivatives
Uniqueness
Acetamide, 2-amino-N-4-pyridinyl-, monoacetate is unique due to its specific structure, which combines an acetamide group with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
CAS No. |
137888-65-4 |
|---|---|
Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
acetic acid;2-amino-N-pyridin-4-ylacetamide |
InChI |
InChI=1S/C7H9N3O.C2H4O2/c8-5-7(11)10-6-1-3-9-4-2-6;1-2(3)4/h1-4H,5,8H2,(H,9,10,11);1H3,(H,3,4) |
InChI Key |
IVAFKBAMENWCRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CN=CC=C1NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-4-octyl-4'-[(4-octylphenyl)methoxy]-1,1'-biphenyl](/img/structure/B14274259.png)
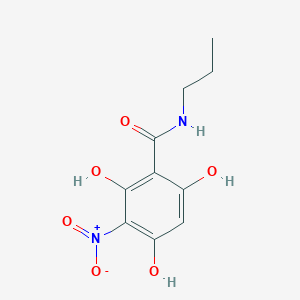
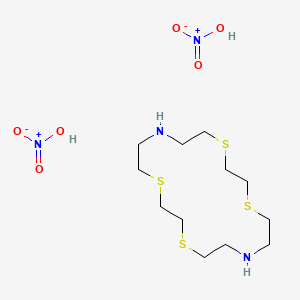

![1-{[3-(10H-Phenothiazin-10-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14274273.png)

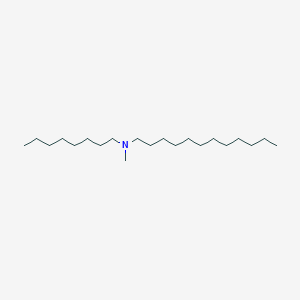
![2-{[2-(Dodecylamino)ethyl]amino}ethan-1-ol](/img/structure/B14274284.png)
![N-[2-(9-Ethyl-9H-carbazol-3-yl)ethenyl]-N-methylaniline](/img/structure/B14274297.png)

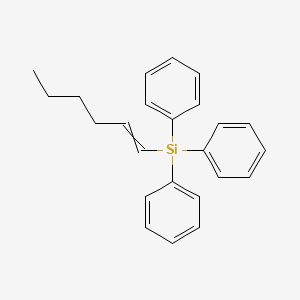
![N-Methyl-N-octyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274319.png)
![[1-(Propan-2-yl)aziridin-2-yl]methanol](/img/structure/B14274321.png)

